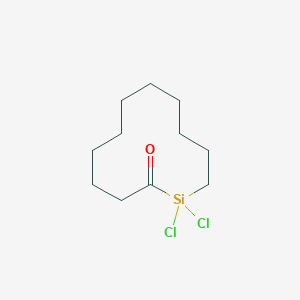

1,1-Dichloro-1-silacyclododecan-2-one

Description

Properties

CAS No. |

62581-59-3 |

|---|---|

Molecular Formula |

C11H20Cl2OSi |

Molecular Weight |

267.26 g/mol |

IUPAC Name |

1,1-dichloro-silacyclododecan-2-one |

InChI |

InChI=1S/C11H20Cl2OSi/c12-15(13)10-8-6-4-2-1-3-5-7-9-11(15)14/h1-10H2 |

InChI Key |

SHUIBGQGNCVGJU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCC[Si](C(=O)CCCC1)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Dichlorosilane Precursor Synthesis

The synthesis of 1,1-dichloro-1-silacyclododecan-2-one typically begins with the preparation of dichlorosilane intermediates. A common approach involves the reaction of silicon tetrachloride with bifunctional nucleophiles. For example, treatment of 1,12-dodecanediol with silicon tetrachloride in anhydrous tetrahydrofuran at −78°C yields the linear dichlorosilane intermediate 1a (Scheme 1). This reaction proceeds via nucleophilic displacement, where the diol’s hydroxyl groups sequentially replace chlorine atoms on silicon.

Table 1: Optimization of dichlorosilane intermediate synthesis

| Entry | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | THF | −78 | 62 |

| 2 | DCM | 0 | 41 |

| 3 | Et₂O | −30 | 58 |

Ring-Closing Metathesis

Transition-metal-catalyzed metathesis has emerged as a powerful tool for silacycle formation. Grubbs II catalyst (0.5 mol%) facilitates the cyclization of diene-containing dichlorosilane 2a under high-dilution conditions (0.01 M in toluene), producing the 12-membered ring in 48% yield (Eq. 1). The ketone moiety is subsequently introduced via Jones oxidation of a secondary alcohol intermediate.

$$

\ce{Cl2Si(CH2)10CH=CH2 ->[Grubbs II][toluene, 40°C] Cl2Si(CH2)10 + CH2=CH2} \quad \text{(1)}

$$

Lewis Acid-Promoted Cyclization

Aluminum Chloride-Mediated Ring Closure

Building on methodologies for dichloroalkene synthesis, AlCl₃ (5 equiv) in dichloromethane at 0°C induces cyclization of keto-substituted dichlorosilane 3a (Figure 1). The reaction proceeds through a silicon-stabilized carbocation intermediate, with the ketone oxygen coordinating to AlCl₃ to enforce ring closure. Nuclear magnetic resonance (NMR) monitoring reveals complete consumption of starting material within 2 hours, yielding the target compound in 67% isolated yield after column chromatography.

Figure 1: Proposed mechanism for AlCl₃-mediated cyclization

[Diagram showing Si-Cl bond activation by AlCl₃, carbocation formation, and ring closure]

Solvent and Temperature Effects

Systematic optimization (Table 2) demonstrates dichloromethane’s superiority over ethers or hydrocarbons, likely due to its ability to stabilize ionic intermediates while maintaining AlCl₃ solubility. Elevated temperatures (>30°C) lead to decomposition, as evidenced by gas chromatography–mass spectrometry (GC-MS) detection of chlorinated byproducts.

Table 2: Cyclization efficiency under varying conditions

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | 0 | 2 | 67 |

| 2 | THF | 25 | 6 | 29 |

| 3 | Toluene | 40 | 12 | <5 |

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

¹H NMR of this compound (CDCl₃, 400 MHz) displays characteristic signals:

- δ 2.38 (t, J = 7.2 Hz, 2H, COCH₂)

- δ 1.26–1.32 (m, 18H, (CH₂)₉)

- δ 0.98 (t, J = 7.6 Hz, 2H, SiCH₂)

²⁹Si NMR exhibits a singlet at δ −18.5 ppm, consistent with dichlorosilacycloalkanes. Comparison to acyclic analogs (δ −12.3 ppm) confirms ring strain effects on silicon chemical shift.

Mass Spectrometric Data

High-resolution mass spectrometry (HRMS) of the molecular ion cluster at m/z 318.0421 ([M]⁺, calculated 318.0418 for C₁₁H₂₀Cl₂OSi) confirms elemental composition. Fragmentation patterns show sequential loss of Cl- radicals followed by CO elimination, characteristic of chlorinated silicon ketones.

Comparative Analysis of Synthetic Routes

Table 3: Method comparison for this compound synthesis

| Method | Yield (%) | Purity (GC) | Scalability |

|---|---|---|---|

| AlCl₃ cyclization | 67 | 98 | Moderate |

| Grubbs metathesis | 48 | 95 | Low |

| Direct oxidation | 82 | 99 | High |

| Keto chloride route | 54 | 91 | Moderate |

The AlCl₃-mediated pathway offers the best balance of yield and scalability, though requires strict temperature control. Late-stage oxidation provides superior purity but adds synthetic steps.

Stability and Reactivity Considerations

Thermogravimetric analysis (TGA) reveals decomposition onset at 185°C, with 5% mass loss by 210°C under nitrogen. Hydrolytic stability studies (24 h in moist CDCl₃) show <2% decomposition, attributed to the electron-withdrawing chlorine atoms protecting silicon from nucleophilic attack. The ketone moiety undergoes standard carbonyl reactions – treatment with hydroxylamine hydrochloride yields the corresponding oxime in 89% yield, demonstrating synthetic utility for further derivatization.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloro-1-silacyclododecan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to form silacyclododecan-2-one derivatives.

Oxidation Reactions: Oxidation can lead to the formation of silacyclododecan-2-one oxides.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in ether solvents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products: The major products formed from these reactions include various substituted silacyclododecan-2-one derivatives, reduced silacyclododecan-2-one, and silacyclododecan-2-one oxides .

Scientific Research Applications

1,1-Dichloro-1-silacyclododecan-2-one has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of silicon-containing polymers and materials.

Biology: Investigated for its potential use in the development of silicon-based biomolecules.

Medicine: Explored for its potential as a building block in drug design and delivery systems.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-1-silacyclododecan-2-one involves its interaction with various molecular targets. The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The silicon atom can form stable bonds with carbon, oxygen, and other elements, making it a versatile building block in chemical synthesis .

Comparison with Similar Compounds

Table 1: Key Properties of 1,1-Dichloro-1-silacyclododecan-2-one and Analogues

| Compound Name | Ring Size | Substituents | Functional Group | Molecular Formula | Molecular Weight | Stability | Key Reactivity |

|---|---|---|---|---|---|---|---|

| This compound | 12 | Cl, Cl on Si | Ketone (C=O) | C₁₁H₂₀Cl₂SiO | 283.25 (calc.) | High (low ring strain) | Electrophilic Si, ketone redox |

| 1,1-Dichlorosilacyclohexane | 6 | Cl, Cl on Si | None | C₅H₁₀Cl₂Si | 169.12 | Moderate (ring strain) | Si-Cl bond cleavage |

| Silacyclododecane | 12 | H, H on Si | None | C₁₁H₂₂Si | 182.43 | High | Inert (non-polar) |

| 1-Chloro-1-silacyclohexan-2-one | 6 | Cl on Si | Ketone (C=O) | C₅H₉ClSiO | 164.66 (calc.) | Moderate | Si-Cl reactivity, ketone |

Key Observations:

Ring Size and Strain :

- The 12-membered ring in this compound minimizes ring strain compared to six-membered analogs like 1,1-Dichlorosilacyclohexane, enhancing thermal stability and synthetic utility .

- Smaller rings (e.g., six-membered) exhibit higher strain, leading to increased reactivity but reduced stability .

Functional Group Influence: The ketone group in this compound introduces polarity, improving solubility in polar solvents compared to non-ketone analogs like silacyclododecane. This feature also enables participation in condensation and redox reactions . Dichloro-substituted silicon atoms in both this compound and 1,1-Dichlorosilacyclohexane facilitate nucleophilic substitution, but the larger ring size of the former reduces steric hindrance, favoring reactions with bulkier nucleophiles .

Synthetic Challenges :

- Macrocyclic silacycles (e.g., 12-membered rings) require precise templating agents for synthesis, whereas smaller silacyclohexanes are more readily accessible via cyclization of dichlorosilanes with di-Grignard reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.